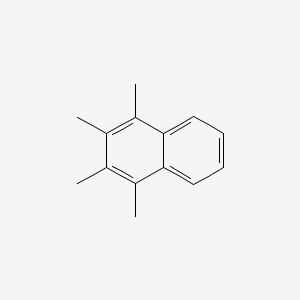
1,2,3,4-Tetramethylnaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-テトラメチルナフタレンは、分子式がC14H16である有機化合物です。これは、ナフタレンの誘導体であり、ナフタレン環の1, 2, 3, 4位に4つのメチル基が置換されています。この化合物は、そのユニークな構造特性で知られており、さまざまな科学および産業用途で使用されています。
準備方法
合成経路と反応条件: 1,2,3,4-テトラメチルナフタレンは、いくつかの方法によって合成できます。一般的な方法の1つは、ナトリウムヒドリドなどの強塩基の存在下で、メチルヨウ化物などのメチル化剤を用いたナフタレンのアルキル化です。もう1つの方法は、パラジウム触媒を用いた1,2,3,4-テトラメチル-1,4-ジヒドロナフタレンの触媒的 hydrogenation です。
工業的生産方法: 1,2,3,4-テトラメチルナフタレンの工業的生産は、通常、ゼオライトなどの酸性触媒の存在下で、メタノールを用いたナフタレンの触媒的アルキル化を含みます。この方法は、その効率性とコスト効率の良さから好まれています。
化学反応の分析
反応の種類: 1,2,3,4-テトラメチルナフタレンは、次のようなさまざまな化学反応を起こします。
酸化: 過マンガン酸カリウムなどの酸化剤を用いることで、テトラメチル無水フタル酸に酸化することができます。
還元: リチウムアルミニウムハイドライドなどの還元剤を用いることで、1,2,3,4-テトラメチル-1,4-ジヒドロナフタレンに還元することができます。
置換: 求電子置換反応が起こり、メチル基を臭素または塩素などの試薬を用いて他の官能基に置換することができます。
一般的な試薬と条件:
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中のリチウムアルミニウムハイドライド。
置換: 鉄(III)塩化物などの触媒の存在下での臭素または塩素。
生成される主な生成物:
酸化: テトラメチル無水フタル酸。
還元: 1,2,3,4-テトラメチル-1,4-ジヒドロナフタレン。
置換: 使用する試薬に応じて、さまざまな置換誘導体。
科学研究用途
1,2,3,4-テトラメチルナフタレンは、いくつかの科学研究用途があります。
化学: より複雑な有機分子の合成における前駆体として、およびクロマトグラフィー分析の標準として使用されます。
生物学: 潜在的な生物活性および生物学的巨大分子との相互作用について研究されています。
医学: その潜在的な治療特性とその医薬品合成における構成要素としての役割を探求するための研究が進行中です。
産業: 特殊化学薬品、染料の製造に使用され、ポリマーや樹脂の製造における中間体としても使用されます。
科学的研究の応用
1,2,3,4-Tetramethylnaphthalene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a standard in chromatographic analysis.
Biology: It is studied for its potential biological activities and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties and its role as a building block in drug synthesis.
Industry: It is used in the production of specialty chemicals, dyes, and as an intermediate in the manufacture of polymers and resins.
作用機序
1,2,3,4-テトラメチルナフタレンの作用機序には、さまざまな分子標的および経路との相互作用が含まれます。酸化反応では、酸化剤の基質として作用し、酸化生成物の形成につながります。還元反応では、電子受容体として働き、還元生成物の形成につながります。特定の分子標的および経路は、反応の種類と関与する試薬によって異なります。
類似化合物:
1,2,3,4-テトラフェニルナフタレン: メチル基ではなくフェニル基を持つ構造的に類似しています。
1,8-ビス(ジメチルアミノ)ナフタレン: その高い塩基性とユニークな構造特性で知られています。
1,2,3,6,7,8-ヘキサヒドロナフタレン: ナフタレンの部分的に水素化された誘導体。
ユニークさ: 1,2,3,4-テトラメチルナフタレンは、その特定の置換パターンによりユニークであり、明確な化学的および物理的特性を与えています。その高いメチル化度は、それをより疎水性にし、他のナフタレン誘導体と比較して反応性を変化させます。
類似化合物との比較
1,2,3,4-Tetraphenylnaphthalene: Similar in structure but with phenyl groups instead of methyl groups.
1,8-Bis(dimethylamino)naphthalene: Known for its high basicity and unique structural properties.
1,2,3,6,7,8-Hexahydronaphthalene: A partially hydrogenated derivative of naphthalene.
Uniqueness: 1,2,3,4-Tetramethylnaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its high degree of methylation makes it more hydrophobic and alters its reactivity compared to other naphthalene derivatives.
生物活性
1,2,3,4-Tetramethylnaphthalene (TMN) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention for its potential biological activities. This compound is structurally related to naphthalene, with four methyl groups attached to its aromatic rings, which influences its chemical properties and biological interactions. This article provides a comprehensive overview of the biological activity of TMN, including its effects on cell proliferation, mechanisms of action, toxicity, and relevant case studies.
Cell Proliferation Inhibition
Recent studies have highlighted the selective inhibition of cell proliferation by TMN derivatives, particularly in human T-cell leukemia virus type 1 (HTLV-1) infected cells. A derivative known as TMNAA has been shown to suppress the phosphorylation of retinoblastoma protein (Rb) and the expression of cyclin-dependent kinase 4 (CDK4) in HTLV-1-infected cells. This results in cell cycle arrest at the G0/G1 phase, indicating its potential as a therapeutic agent against adult T-cell leukemia (ATL) .
The mechanism by which TMNAA exerts its effects involves:
- Inhibition of CDK4 : TMNAA reduces CDK4 expression and Rb phosphorylation, leading to increased unphosphorylated Rb levels that block the transition from G1 to S phase .
- Cytostatic Effects : The compound demonstrates cytostatic properties, meaning it halts cell proliferation rather than inducing apoptosis. This was evidenced by partial restoration of cell viability upon drug removal after treatment .
Toxicological Profile
In terms of toxicity, this compound has been evaluated for its safety profile:
- Acute Toxicity : The oral LD50 for male rats is reported at 2860 mg/kg body weight, indicating relatively low acute toxicity .
- Genotoxicity : In vitro studies have shown no genotoxic effects in bacterial systems (Ames test) and negative results in mouse lymphoma tests .
- Reproductive Toxicity : Studies indicate no adverse effects on reproductive organs or function in animal models .
Case Study 1: TMNAA and HTLV-1 Infected Cells
A study focused on the effects of TMNAA on various ATL-derived cell lines demonstrated significant inhibition of cell proliferation specifically in HTLV-1-infected cells. The study utilized Western blot analysis to confirm down-regulation of key proteins involved in cell cycle regulation .
Case Study 2: Structural Analysis and Stability
Research involving ab initio and density functional theory (DFT) calculations provided insights into the structural stability and interactions of this compound with biomolecules. The study indicated that hyperconjugation plays a critical role in the stability of the compound's molecular orbitals .
Table: Summary of Biological Activities
特性
CAS番号 |
28652-74-6 |
|---|---|
分子式 |
C14H16 |
分子量 |
184.28 g/mol |
IUPAC名 |
1,2,3,4-tetramethylnaphthalene |
InChI |
InChI=1S/C14H16/c1-9-10(2)12(4)14-8-6-5-7-13(14)11(9)3/h5-8H,1-4H3 |
InChIキー |
ZDPJODSYNODADV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=CC=CC=C2C(=C1C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















